An In-depth Technical Guide to 1-Bromo-2-chloro-4-(difluoromethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 1-Bromo-2-chloro-4-(difluoromethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, spectroscopic, and safety properties of 1-Bromo-2-chloro-4-(difluoromethyl)benzene. Due to the limited availability of experimental data for this specific isomer, this document synthesizes high-quality predicted data, information on related isomers, and established principles of organic chemistry to offer a robust resource for researchers. This guide includes a summary of key physical properties, detailed analysis of expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry), a plausible synthetic route with a detailed experimental protocol, and essential safety information. The content is structured to provide both quick reference and in-depth understanding, supporting its application in medicinal chemistry, agrochemical synthesis, and materials science.
Introduction and Chemical Identity
1-Bromo-2-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. The unique substitution pattern of a bromine atom, a chlorine atom, and a difluoromethyl group on the benzene ring offers multiple reactive sites for functionalization. This trifunctional scaffold is of particular interest to researchers in drug discovery and materials science, where precise control over molecular architecture is paramount for tuning biological activity and material properties.
The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and modulating the lipophilicity and metabolic stability of a molecule. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective cross-coupling reactions, enabling the stepwise and controlled elaboration of more complex molecular structures.
Isomers of Note:
It is crucial to distinguish the target compound from its isomers, for which some data is available:
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4-Bromo-1-chloro-2-(difluoromethyl)benzene: CAS Number: 627527-07-5[1]
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2-Bromo-1-chloro-4-(difluoromethyl)benzene: CAS Number: 1261495-96-8[2]
This guide will focus on the properties and synthesis of the 1-bromo-2-chloro-4-(difluoromethyl)benzene isomer.
Physical and Chemical Properties
The following table summarizes the key predicted and known physical properties of 1-Bromo-2-chloro-4-(difluoromethyl)benzene and its isomers. It is important to note that the data for the target compound are predicted and should be used as an estimation.
| Property | 1-Bromo-2-chloro-4-(difluoromethyl)benzene (Predicted) | 4-Bromo-1-chloro-2-(difluoromethyl)benzene (Known Isomer) | 2-Bromo-1-chloro-4-(difluoromethyl)benzene (Known Isomer) |
| Molecular Formula | C₇H₄BrClF₂ | C₇H₄BrClF₂ | C₇H₄BrClF₂ |
| Molecular Weight | 239.92 g/mol | 239.92 g/mol | 239.92 g/mol |
| CAS Number | Not available | 627527-07-5[1] | 1261495-96-8[2] |
| Appearance | Predicted to be a liquid or low-melting solid | Solid, semi-solid, or liquid | - |
| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | - | - |
| Melting Point | - | - | - |
| Density | Predicted: ~1.7 g/cm³ | - | - |
| Refractive Index | Predicted: ~1.54 | - | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | - | - |
Synthesis and Reaction Mechanisms
A plausible synthetic route to 1-Bromo-2-chloro-4-(difluoromethyl)benzene can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging well-established and reliable organic reactions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene.
Step-by-Step Experimental Protocol
Step 1: Radical Bromination of 1-Bromo-2-chloro-4-methylbenzene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
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Reagent Addition: Add N-bromosuccinimide (NBS, 2.2 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).
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Reaction Conditions: Heat the mixture to reflux (approximately 77-82 °C for CCl₄ or acetonitrile, respectively) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-bromo-2-chloro-4-(dibromomethyl)benzene. This intermediate can often be used in the next step without further purification.
Causality Behind Experimental Choices:
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NBS as Brominating Agent: NBS is a selective source of bromine for benzylic bromination, minimizing competing aromatic bromination.
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AIBN as Radical Initiator: AIBN initiates the free radical chain reaction required for the bromination of the benzylic methyl group upon thermal decomposition.
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Reflux Conditions: The elevated temperature is necessary to initiate the decomposition of AIBN and drive the radical reaction to completion.
Step 2: Halogen Exchange (Halex) Reaction
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Reaction Setup: In a suitable reaction vessel, place the crude 1-bromo-2-chloro-4-(dibromomethyl)benzene (1.0 eq.).
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Reagent Addition: Add a fluorinating agent such as silver(I) fluoride (AgF, >2.0 eq.) or antimony(III) fluoride (SbF₃, >0.7 eq. with a catalytic amount of SbCl₅). The reaction is typically performed neat or in a high-boiling inert solvent.
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Reaction Conditions: Gently heat the mixture with stirring. The reaction is often exothermic and should be controlled. The progress can be monitored by GC-MS.
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Work-up and Purification: Upon completion, the desired product, 1-bromo-2-chloro-4-(difluoromethyl)benzene, can be isolated by distillation under reduced pressure. Further purification may be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Fluorinating Agent: AgF and SbF₃ are effective reagents for converting gem-dibromides to gem-difluorides through a halogen exchange mechanism.
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Heating: The thermal energy is required to overcome the activation energy of the halogen exchange reaction.
Spectroscopic Analysis
While experimental spectra for 1-Bromo-2-chloro-4-(difluoromethyl)benzene are not available, the following sections detail the expected spectroscopic features based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region and a characteristic triplet for the difluoromethyl proton.
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Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethyl group. The expected chemical shift range is approximately δ 7.0-8.0 ppm. The proton ortho to the bromine will likely be the most downfield.
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Difluoromethyl Proton (1H): The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF ≈ 50-60 Hz). The chemical shift is expected in the range of δ 6.5-7.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to the halogens will show characteristic shifts. The carbon attached to the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
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Difluoromethyl Carbon (1C): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF ≈ 230-250 Hz). The chemical shift is expected to be in the range of δ 110-120 ppm.
Mass Spectrometry
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.
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Molecular Ion (M⁺): The mass spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in peaks at m/z corresponding to [C₇H₄⁷⁹Br³⁵Cl F₂]⁺, [C₇H₄⁸¹Br³⁵Cl F₂]⁺, [C₇H₄⁷⁹Br³⁷Cl F₂]⁺, and [C₇H₄⁸¹Br³⁷Cl F₂]⁺.
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Fragmentation: Common fragmentation pathways would include the loss of bromine (M-79/81) and chlorine (M-35/37) atoms, as well as the loss of the difluoromethyl radical (M-51).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-(difluoromethyl)benzene is not available, the safety precautions for its isomer, 4-Bromo-1-chloro-2-(difluoromethyl)benzene, and other related halogenated aromatic compounds should be strictly followed.
Hazard Identification (Based on Isomer Data): [1]
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GHS Pictograms: GHS07 (Harmful/Irritant)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-Bromo-2-chloro-4-(difluoromethyl)benzene represents a promising, yet under-characterized, building block for synthetic chemistry. This technical guide has provided a comprehensive overview of its predicted physical properties, a detailed analysis of its expected spectroscopic signatures, a plausible and detailed synthetic protocol, and essential safety and handling information based on data from closely related compounds. By consolidating this information, this guide aims to facilitate the use of this versatile molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental validation of the predicted data is encouraged as the compound becomes more readily available.
References
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